![molecular formula C16H11F2N3O4 B13882370 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core substituted with a difluorophenoxy group, a methyl group, and a nitro group, making it a subject of interest in medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the difluorophenoxy moiety.
Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents under controlled temperature conditions.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in aminoquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Aminoquinazolinone derivatives.
Substitution: Functionalized quinazolinone derivatives with various substituents.
Applications De Recherche Scientifique
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor functions and signaling pathways.
Altering Cellular Pathways: Affecting cellular pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde
- N-{[2-(2,4-Difluorophenoxy)pyridin-3-yl]methyl}-2-methylpentanamide
- 2-[(3,4-Difluorophenoxy)methyl]-2-methyloxirane
Uniqueness
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinazolinone core, coupled with the difluorophenoxy, methyl, and nitro groups, provides a versatile scaffold for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C16H11F2N3O4 |
|---|---|
Poids moléculaire |
347.27 g/mol |
Nom IUPAC |
2-[(2,4-difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H11F2N3O4/c1-20-15(8-25-14-5-2-9(17)6-12(14)18)19-13-7-10(21(23)24)3-4-11(13)16(20)22/h2-7H,8H2,1H3 |
Clé InChI |
INZBNOMLSJNZOD-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=C(C1=O)C=CC(=C2)[N+](=O)[O-])COC3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





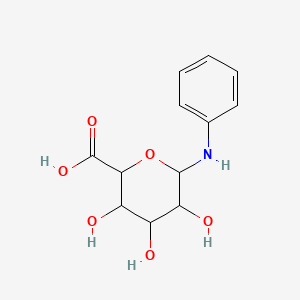
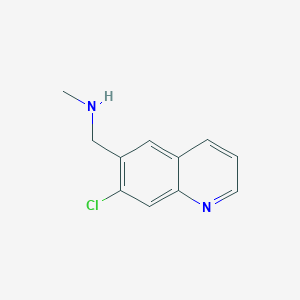
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)
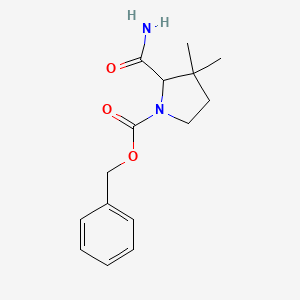



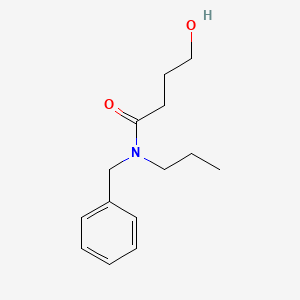
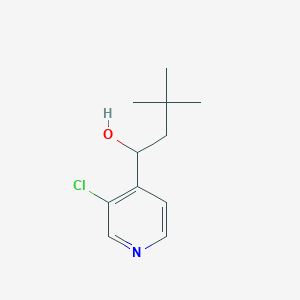
![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
